molecular formula C5H7F3O2 B1294291 Isopropyl trifluoroacetate CAS No. 400-38-4

Isopropyl trifluoroacetate

Cat. No. B1294291
CAS RN: 400-38-4
M. Wt: 156.1 g/mol
InChI Key: ASAXRKSDVDALDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl trifluoroacetate is a chemical compound that has been studied in various contexts, including its conformation and reactivity. The compound is known for its strong a-type band series in microwave spectra, which is associated with a single rotamer. This suggests a specific conformational structure that is consistent across different studies .

Synthesis Analysis

The synthesis of related compounds, such as diisopropylammonium trifluoroacetate, has been achieved and structurally characterized by X-ray diffraction and spectroscopic methods. This compound forms hydrogen-bonded cyclic dimers in the solid state, which provides insights into the potential synthesis pathways and intermolecular interactions of isopropyl trifluoroacetate .

Molecular Structure Analysis

The molecular structure of isopropyl trifluoroacetate has been inferred from low-resolution microwave spectroscopy. The experimental B+C values for isopropyl trifluoroacetate are reported to be 1509±4 MHz. The structure is characterized by a modest internal rotation barrier, which is evident when the methine C—H bond is syn eclipsed with the carboxyl framework. This indicates a specific conformation that is a combination of the two most stable forms of ethyl esters .

Chemical Reactions Analysis

Isopropyl trifluoroacetate is related to trifluoroacetic acid, which is known to catalyze the decomposition of certain compounds, such as 2,2-dimethoxypropane. The catalytic effectiveness of trifluoroacetic acid is significant, suggesting that isopropyl trifluoroacetate may also participate in similar catalytic processes or chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl trifluoroacetate can be deduced from its molecular structure and reactivity. The compound's conformation suggests specific rotational barriers and steric effects that would influence its physical properties, such as boiling point and solubility. The chemical reactivity, as indicated by related compounds, suggests that isopropyl trifluoroacetate may be a useful catalyst or reactant in organic synthesis and could have applications in surface treatments or other chemical processes .

Safety And Hazards

Isopropyl trifluoroacetate is a highly flammable substance and should be handled with care . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

propan-2-yl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXRKSDVDALDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193060
Record name Isopropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl trifluoroacetate

CAS RN

400-38-4
Record name Isopropyl trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Isopropyl trifluoroacetate
Reactant of Route 3
Reactant of Route 3
Isopropyl trifluoroacetate
Reactant of Route 4
Reactant of Route 4
Isopropyl trifluoroacetate
Reactant of Route 5
Reactant of Route 5
Isopropyl trifluoroacetate
Reactant of Route 6
Reactant of Route 6
Isopropyl trifluoroacetate

Citations

For This Compound
95
Citations
NS True, RK Bohn - Journal of Molecular Structure, 1977 - Elsevier
… Spectra of isopropyl cyanoformate and isopropyl~trifluoroacetate were obtained from 18-40 … Isopropyl trifluoroacetate was synthesized from Aldrich Gold Label trifluoroacetic anhydride …
Number of citations: 34 www.sciencedirect.com
GA Dafforn, A Streitwieser Jr - Tetrahedron Letters, 1970 - Elsevier
… The large rate enhancement of n-propyl triflate relative to ethyl and the formation of isopropyl trifluoroacetate clearly indicate the occurrence of a limiting solvolysis with concerted …
Number of citations: 36 www.sciencedirect.com
PG Blake, BF Shraydeh - International Journal of Chemical …, 1981 - Wiley Online Library
The kinetics of thermal decomposition of ethyl, isopropyl, and t‐butyl trifluoroacetates have been studied in the gas phase. In each case initial decomposition follows the normal ester …
Number of citations: 15 onlinelibrary.wiley.com
YG Trishin, MV Shafeeva - Russian Journal of General Chemistry, 2014 - Springer
… Thus, the reaction of propylene with trifluoroacetic acid led to the formation of isopropyl trifluoroacetate with a yield of ~100% [1]. Similarly limonene I added trifluoroacetic acid at 20–30…
Number of citations: 2 link.springer.com
ST Lobo - 1970 - research.library.mun.ca
The work presented in this thesis, deals with the neutral hydrolysis of simple alkyl trifluoroacetates. The alkyl trifluoroacetates CF₃COOR [R = CH₃, -CD₃; -CH₂CH₃, -CD₂CD₃, -…
Number of citations: 4 research.library.mun.ca
M Asadullah, T Kitamura, Y Fujiwara - Catalysis letters, 2000 - Springer
… main product and n-butyric acid and isopropyl trifluoroacetate as by-products. Atmospheric … for the products of isobutyric acid, n-butyric acid and isopropyl trifluoroacetate, respectively. …
Number of citations: 5 link.springer.com
M Asadullah, T Kitamura, Y Fujiwara - Journal of Catalysis, 2000 - Elsevier
… The reaction gives isobutyric acid (1) as a dominant product and n-butyric acid (2) and isopropyl trifluoroacetate (3) as byproducts as shown in reaction [1]. The results of these ex…
Number of citations: 17 www.sciencedirect.com
Y Taniguchi, T Kitamura, Y Fujiwara, S Horie, K Takaki - Catalysis today, 1997 - Elsevier
… Aminomethylation reaction of propane with trimethylamine N-oxide gave N,N-dimethylisobutylamine as a single regioisomer together with isopropyl trifluoroacetate. Ethane reacts with …
Number of citations: 13 www.sciencedirect.com
NS TRUE, B RK - 1977 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ALIPHATIQUE SATURE ESTER COMPOSE ORGANIQUE HALOGENE NITRILE COMPOSE BIFONCTIONNEL CONFORMATION ROTATION INTERNE …
Number of citations: 0 pascal-francis.inist.fr
D Munz, T Strassner - Angewandte Chemie International …, 2014 - Wiley Online Library
… As expected, isopropyl trifluoroacetate formed at 90 C in trifluoroacetic acid (25 mL, HOTFA, 84 μmol 1_Br 2 ; 840 μmol NaVO 3 , 17 h, 6 bar propane, 4 bar dioxygen: TON=3). The …
Number of citations: 71 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.